Product packaging for Retroprogesterone(Cat. No.:CAS No. 2755-10-4)

Retroprogesterone

Katalognummer: B1680555
CAS-Nummer: 2755-10-4
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: RJKFOVLPORLFTN-HQZYFCCVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Retroprogesterone (CAS 2755-10-4) is a stereoisomer of the natural hormone progesterone, where the hydrogen at carbon 9 and the methyl group at carbon 10 are in reversed positions (9β,10α configuration) . This unique "retro" structure results in a bent molecular shape that provides high affinity and selectivity for the progesterone receptor . Due to this selective binding, this compound is a valuable reference compound in biochemical research for studying progestin-specific signaling pathways and for developing new selective progesterone receptor modulators . It serves as the parent compound for a class of progestins that includes dydrogesterone and trengestone . With a molecular formula of C21H30O2 and a molecular weight of 314.47 g/mol, it is supplied for research purposes . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B1680555 Retroprogesterone CAS No. 2755-10-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKFOVLPORLFTN-HQZYFCCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335986
Record name (9beta,10alpha)-Pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2755-10-4
Record name (9β,10α)-Pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2755-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retroprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002755104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9beta,10alpha)-Pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,10α-pregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETROPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R94ZS616JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Retroprogesterone Action

Progesterone (B1679170) Receptor Interactions and Subtype Selectivity

The primary molecular mechanism of retroprogesterone's action is through its function as an agonist at progesterone receptors (PRs). Its unique structure allows for a highly selective and potent interaction with these receptors. Derivatives of this compound, such as dydrogesterone (B1671002), are known to bind almost exclusively to the progesterone receptor, demonstrating the high selectivity of this class of compounds. wikipedia.orgpatsnap.com

Ligand Binding Dynamics with Progesterone Receptor Isoforms (PR-A, PR-B)

The human progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional activities. nih.govnih.gov this compound and its derivatives interact with both of these isoforms. Dydrogesterone, a well-studied derivative of this compound, has been shown to bind to and activate both PR-A and PR-B. wikipedia.org Notably, dydrogesterone exhibits a strong agonistic activity for PR-B and a weaker agonistic activity for PR-A. taylorandfrancis.com This differential activity at the two major progesterone receptor isoforms suggests a nuanced modulation of progesterone-responsive genes.

Comparative Binding Affinities and Agonistic/Antagonistic Profiles at Other Steroid Hormone Receptors

A defining characteristic of this compound and its derivatives is their high selectivity for the progesterone receptor, with minimal interaction with other steroid hormone receptors. nih.govresearchgate.net This selectivity minimizes off-target effects that can be associated with less specific progestogenic compounds. nih.gov

This compound derivatives demonstrate a notable lack of interaction with the androgen receptor (AR). Dydrogesterone has been shown to have no androgenic or anti-androgenic properties. nih.govnih.gov This is a significant attribute, as androgenic side effects can be a concern with some synthetic progestins. The structural configuration of this compound is not conducive to effective binding to the androgen receptor. wikipedia.org

There is no evidence to suggest that this compound or its derivatives bind to or have any direct agonistic or antagonistic activity at estrogen receptors (ER). researchgate.netoup.com However, as potent progesterone receptor agonists, they can participate in the well-established cross-talk between progesterone and estrogen signaling pathways. ludwigcancerresearch.org The activation of progesterone receptors can modulate the transcriptional activity of estrogen receptors, which is a key aspect of their physiological and pharmacological effects in hormone-responsive tissues. ludwigcancerresearch.orgnih.gov

This compound and its derivatives exhibit a lack of significant binding to the glucocorticoid receptor (GR). Dydrogesterone has been found to be devoid of any glucocorticoid or antiglucocorticoid activity. researchgate.netnih.gov This high degree of selectivity further distinguishes it from other progestins that may interact with the glucocorticoid receptor, leading to potential side effects.

While highly selective for the progesterone receptor, some weak interaction with the mineralocorticoid receptor (MR) has been noted for this compound derivatives. Dydrogesterone possesses a weak antimineralocorticoid activity. wikipedia.orgresearchgate.net This is in contrast to natural progesterone, which has a higher affinity for the mineralocorticoid receptor and can act as an antagonist. nih.govnih.gov The antimineralocorticoid activity of dydrogesterone is generally not considered to be clinically relevant. oup.com

Interactive Data Tables

Table 1: Comparative Receptor Selectivity of Dydrogesterone (a this compound Derivative)

ReceptorBinding Affinity/Activity
Progesterone Receptor (PR) High and selective agonist
Androgen Receptor (AR) No significant binding or activity
Estrogen Receptor (ER) No significant binding or activity
Glucocorticoid Receptor (GR) No significant binding or activity
Mineralocorticoid Receptor (MR) Weak antagonistic activity

Table 2: Summary of Progesterone Receptor Isoform Activity for Dydrogesterone

Progesterone Receptor IsoformAgonistic Activity
PR-A Weak Agonist
PR-B Strong Agonist

Intracellular Signaling Pathways and Transcriptional Regulation

The biological effects of this compound are mediated through its interaction with intracellular signaling pathways, leading to the regulation of gene expression. These actions can be broadly categorized into genomic and non-genomic pathways.

The classical, or genomic, mechanism of this compound action is initiated by its binding to intracellular progesterone receptors (PRs), which are ligand-activated transcription factors. Upon binding to this compound, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-activators and other components of the transcriptional machinery, ultimately leading to the modulation of gene transcription and the synthesis of new proteins that carry out the physiological effects. The interaction of the activated receptor with PREs is a critical step in the regulation of genes involved in processes such as uterine function and pregnancy maintenance.

ComponentFunction in Genomic SignalingReference
This compound (Ligand)Binds to and activates the progesterone receptor.
Progesterone Receptor (PR)A ligand-activated transcription factor that, when bound by this compound, modulates gene expression.
Progesterone Response Element (PRE)Specific DNA sequences in the promoter region of target genes to which the activated PR complex binds.
Co-activatorsProteins recruited by the DNA-bound PR complex to facilitate the initiation of transcription.

In addition to the classical genomic pathway, which involves gene transcription and protein synthesis and therefore has a slower onset, progestogens can also elicit rapid biological responses through non-genomic signaling pathways. These effects are independent of transcription and are often initiated at the cell surface.

These rapid signaling events can be mediated by membrane-associated progesterone receptors (mPRs), which are distinct from the classical nuclear PRs. Activation of these receptors can lead to the rapid activation of intracellular second messenger systems and kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway. It is important to note that while termed "non-genomic," the activation of these cytoplasmic signaling cascades can ultimately influence gene transcription.

Furthermore, the classical progesterone receptor located in the cytoplasm can also mediate rapid, non-genomic effects. For instance, cytoplasmic PR can interact with the SH3 domain of Src tyrosine kinase, leading to the rapid activation of the c-Src and downstream Ras/Raf/ERK1/2 signaling pathways, independent of its transcriptional activity.

Metabolic Pathways and Pharmacokinetic Considerations

The metabolism of this compound and its derivatives is a key determinant of their biological activity and duration of action. Biotransformation processes can lead to the formation of metabolites with altered progestogenic potency.

Dydrogesterone, a commercially available derivative of this compound, undergoes extensive metabolism in the body. The primary and major active metabolite of dydrogesterone is 20α-dihydrodydrogesterone (20α-DHD). It appears that dydrogesterone functions as a prodrug, being largely converted to 20α-DHD following oral administration. This metabolic conversion is a reduction reaction catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (AKR1C1).

Studies on the metabolism of retro-progesterone itself have shown that it follows different metabolic pathways compared to progesterone. For instance, in vitro studies using rat liver microsomes demonstrated that while progesterone is metabolized to 17-hydroxy-progesterone and subsequently to androgens, retro-progesterone is not converted to the corresponding C19-steroids. The main metabolite of retro-progesterone in these studies was identified as 16α-Hydroxy-retroprogesterone.

Parent CompoundKey Metabolite(s)Enzyme(s) InvolvedReference
Dydrogesterone20α-dihydrodydrogesterone (20α-DHD)20α-hydroxysteroid dehydrogenase (AKR1C1)
This compound16α-Hydroxy-retroprogesteroneNot specified in the provided context.

The pharmacokinetic profile, including the rate and extent of metabolism, influences the sustained efficacy of the compound. The formation of active metabolites can prolong the duration of action. The development of sustained-release formulations for progestogens aims to provide a more stable and prolonged therapeutic effect, which can improve patient compliance. While specific data on sustained-release formulations of this compound itself are not detailed in the provided search results, the principle of how metabolism and formulation affect efficacy is a key consideration in progestin therapy.

Biological and Physiological Impact of Retroprogesterone: Mechanistic Investigations

Reproductive Physiology and Endocrine System Dynamics

Retroprogesterone plays a significant role in modulating the female reproductive system, particularly in processes crucial for the establishment and maintenance of pregnancy.

Molecular Regulation of Endometrial Receptivity and Decidualization

Endometrial receptivity is a transient state of the uterine lining that permits embryo implantation. mdpi.com This process is critically dependent on progesterone (B1679170), which orchestrates a series of molecular and cellular changes, including the decidualization of endometrial stromal cells. frontiersin.org Decidualization involves the transformation of these cells into specialized secretory cells, creating a supportive environment for the developing embryo. frontiersin.orgmdpi.com

Dydrogesterone (B1671002), a type of this compound, has been shown to enhance endometrial receptivity. wmefi.co.in It facilitates this by promoting the necessary secretory transformation of the endometrium, a process primed by estrogen. oup.comcambridge.org Studies have indicated that dydrogesterone can induce a profound decidual reaction in the endometrial stroma. e-periodica.ch This is associated with an increase in endometrial vascularity, which is essential for providing nutrients to the implanting embryo. wmefi.co.in

The molecular mechanisms underlying these effects involve the regulation of gene expression. Progesterone receptors, to which this compound binds with high selectivity, are key regulators of genes involved in endometrial receptivity. bioscientifica.commdpi.com

Mechanisms of Luteal Phase Support and Embryo Implantation

The luteal phase of the menstrual cycle is characterized by the secretion of progesterone from the corpus luteum, which is essential for supporting a potential pregnancy. cambridge.org Inadequate progesterone levels during this phase, known as luteal phase deficiency, can lead to decreased embryo implantation rates. springermedizin.defogsi.org

This compound, specifically dydrogesterone, is utilized for luteal phase support, particularly in assisted reproduction techniques. oup.comresearchgate.net Its role is to ensure the endometrium is adequately prepared for embryo implantation. oup.comcambridge.org By inducing a secretory transformation of the endometrium, this compound helps to create a receptive environment for the embryo. oup.comcambridge.org This uterine-relaxing property of progesterone and its analogs is also thought to be beneficial for implantation. cambridge.org

The process of implantation is complex, and successful attachment of the embryo to the uterine wall is a critical step. The support provided by this compound during the luteal phase is crucial for this event to occur successfully. frontiersin.org

Modulation of Gonadotropin Release and Ovarian Function

Gonadotropins, including luteinizing hormone (LH) and follicle-stimulating hormone (FSH), are released from the pituitary gland and are essential for regulating ovarian function, including ovulation. clevelandclinic.orgmdpi.com Unlike many other progestogens, dydrogesterone does not appear to inhibit the release of gonadotropins or interfere with ovulation. researchgate.netkup.at

Some research has suggested that certain retroprogesterones may even have a gonadotropin-stimulating effect. e-periodica.ch In studies with women experiencing normal menstrual cycles, the administration of a this compound compound led to a prolonged follicular phase with increased estrogenic activity, followed by delayed ovulation and a shortened luteal phase. e-periodica.ch In anovulatory or oligomenorrheic patients, it was observed to increase estrogenic activity and induce ovulation. e-periodica.ch The precise mechanism for this potential stimulation is not fully understood but may involve a rebound effect on gonadotropin secretion due to its anti-estrogenic properties. e-periodica.ch The use of gonadotropin-releasing hormone (GnRH) agonists, which suppress pituitary function, is a strategy employed to protect ovarian function during chemotherapy. nih.govbjmo.be

Anti-Estrogenic Effects on Target Tissues

This compound exhibits anti-estrogenic effects on the endometrium. oup.comresearchgate.netoup.com This is a crucial aspect of its progestogenic activity, as it counteracts the proliferative effects of estrogen on the uterine lining. kup.at By promoting a secretory transformation, this compound prevents the over-proliferation of the endometrium that would be induced by unopposed estrogen. kup.atoup.com

This anti-estrogenic action is mediated through several mechanisms. Progestogens can lead to a suppression of estrogen receptors in the endometrium. kup.at They also activate the enzyme 17β-hydroxysteroid dehydrogenase type 2, which converts the more potent estradiol (B170435) into the less potent estrone (B1671321), and estrone-sulfotransferase, which further inactivates estrone through conjugation. kup.at

Immunomodulatory Effects and Neuro-Endocrine-Immune Axis

The immune system plays a critical role in a successful pregnancy, and this compound has been shown to exert immunomodulatory effects.

Regulation of Immune Cell Function and Cytokine Profiles (e.g., Th1/Th2 Balance)

A successful pregnancy is often associated with a shift in the maternal immune response towards a Th2-dominant cytokine profile, which is anti-inflammatory in nature. nih.gov Conversely, a pro-inflammatory Th1-dominant environment has been linked to pregnancy complications. nih.govjneuropsychiatry.org

Dydrogesterone has been shown to modulate this balance. researchgate.net It can down-regulate the production of pro-inflammatory Th1 cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), as well as the Th17 cytokine IL-17A. nih.gov Concurrently, it can up-regulate the secretion of the Th2 cytokine IL-6. nih.gov

A key mechanism through which dydrogesterone is thought to exert these effects is by stimulating the production of Progesterone Induced Blocking Factor (PIBF). researchgate.net PIBF is an immunomodulatory protein produced by lymphocytes in the presence of progesterone. nih.gov This protein has been shown to induce a Th2-dominant cytokine response, facilitating the production of IL-4 and IL-10, thereby shifting the Th1/Th2 balance in a direction that is favorable for pregnancy. researchgate.netnih.gov The balance of Th1 and Th2 cytokines is crucial, as an imbalance can lead to the body failing to eliminate intracellular pathogens. oamjms.eu

Inflammation and Pain Pathway Interactions

The interaction of this compound and its derivatives, such as dydrogesterone, with inflammatory and pain pathways is a subject of ongoing research. Evidence suggests that progesterone and its analogues can modulate the body's response to pain and inflammation through various mechanisms. frontiersin.org High plasma progesterone levels have been associated with decreased pain sensitivity. pharmacompass.comresearchgate.net This has led to the hypothesis that progesterone may lessen nociception and the associated inflammatory response through pathways involving the neurokinin 1 receptor (NK-1R), which is the high-affinity receptor for the neuropeptide substance P, a key player in neurogenic inflammation and pain perception. pharmacompass.comresearchgate.net

Studies involving the this compound derivative dydrogesterone have shown it can down-regulate the expression of NK-1R on lymphocytes. researchgate.net This modulation is associated with an increased pain threshold, as demonstrated by an increased tail flick latency in mice after dydrogesterone injection. researchgate.net Furthermore, dydrogesterone treatment in vitro has been shown to induce a shift in cytokine production, favoring Th2-type (anti-inflammatory) cytokines over Th1-type (pro-inflammatory) cytokines. researchgate.net This suggests a pathway where this compound derivatives can modulate the interplay between the nervous, endocrine, and immune systems to influence inflammation and pain. researchgate.net

The anti-inflammatory properties of progesterone are also linked to its ability to inhibit the release of arachidonic acid and interact with the cyclooxygenase (COX) pathway. nih.gov Progesterone-induced blocking factor (PIBF), a mediator of progesterone's immunological effects, has been shown to reduce the expression of the pro-inflammatory cytokine interleukin-12 (B1171171) by inhibiting arachidonic acid metabolism. nih.gov This effect can be reversed by a COX inhibitor like indomethacin, indicating that the mechanism is dependent on the COX pathway. nih.gov In contrast, some studies suggest that estrogen tends to enhance nociception by upregulating inflammatory mediators. frontiersin.org Progesterone may counteract these effects, providing a protective influence against estrogen-exacerbated pain. frontiersin.org

Anticancer Research and Cell Proliferation Pathways

In the field of anticancer research, this compound has been identified as a kinase inhibitor. biosynth.com Kinases are crucial enzymes in cell signaling networks that regulate cell growth, proliferation, and survival; their dysregulation is a common feature of cancer. mdpi.comnih.gov Small-molecule kinase inhibitors are a major class of targeted cancer therapies. mdpi.com this compound's potential as an anticancer agent stems from its ability to inhibit protein kinases that are essential for the survival and proliferation of cancer cells. biosynth.com

Table 1: Research Findings on Progesterone (P4) and this compound in Cancer Cell Signaling This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound/TargetCell Line/ModelObserved EffectSignaling Pathway Implication
This compoundChinese hamster ovary cellsPotent tumor growth inhibitionKinase Inhibition biosynth.com
Progesterone (P4)Ovarian & Endometrial Cancer CellsDose-dependent decrease in cell viabilityAlleviation of ROS stress, Upregulation of p53 & BAX, Downregulation of BCL-2 nih.gov
Progesterone (P4)PR-transfected MDA-MB-231 (Breast Cancer)Inhibition of tumor formation and growth in Scid miceDown-regulation of urokinase plasminogen activator, Increased cell attachment nih.gov
Progesterone Receptor (PR) AgonistMCF-7 (Breast Cancer)Strong antiproliferative and proapoptotic effectsSuppression of cell cycle regulators (CDKs, cyclins), Upregulation of proapoptotic mitochondrial proteins (BNIP3, NIX) biorxiv.org
FGF7/FGFR2MCF7 (Breast Cancer)Downregulation of Progesterone Receptor (PR) levelsActivation of RSK2, leading to PR phosphorylation and degradation oncotarget.com
Mifepristone (PR antagonist)Murine Testicular & Prostate CancerReduced sick days and adverse eventsImplies cancer cells may direct local progesterone production to block immune response nih.gov

This compound has demonstrated the ability to induce apoptosis (programmed cell death) and inhibit tumor growth in malignant cells. biosynth.com This pro-apoptotic activity is a key characteristic of many effective anticancer agents. The mechanism often involves targeting pathways that control cell survival and proliferation. biosynth.com For example, research on progesterone has shown it can induce a dose-dependent decrease in the viability of ovarian and endometrial cancer cells, which is accompanied by the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov

Further studies have elucidated that progesterone's pro-apoptotic effects can be mediated through the modulation of reactive oxygen species (ROS) and key apoptosis-regulating proteins. nih.gov In cancer cells, progesterone treatment has been observed to decrease elevated levels of ROS and up-regulate the expression of the pro-apoptotic proteins p53 and BAX, while simultaneously decreasing the expression of the anti-apoptotic protein BCL-2. nih.gov In other models, progesterone-induced apoptosis in ovarian cancer cells involves the activation of the Fas/FasL signaling pathway, which initiates a caspase-8-dependent apoptotic cascade. nih.gov

In vivo studies support these findings. In animal models using PR-transfected breast cancer cells, progesterone treatment strongly inhibited tumor formation and growth. nih.gov The median tumor weight in the progesterone-treated group was significantly lower than in the placebo group (25 mg vs. 203 mg). nih.gov The capacity of this compound to act as a kinase inhibitor and induce apoptosis positions it as a compound of interest for developing new cancer therapies. biosynth.com

Structure Activity Relationship Sar Studies of Retroprogesterone and Analogues

Steric and Electronic Influences on Receptor Selectivity and Agonism

Retroprogesterone distinguishes itself from natural progesterone (B1679170) by a formal inversion of configuration at the C(9) and C(10) positions, resulting in a 9β,10α-configuration wikipedia.orgwikipedia.org. This unique stereochemistry imparts a "bent" or "unnatural" conformation to the molecule, where the plane of rings A and B is oriented at approximately a 60° angle below the rings C and D wikipedia.orgnih.gov. This specific steric arrangement is considered ideal for high-affinity interaction with the progesterone receptor wikipedia.org.

The bent structure of this compound derivatives enhances their receptor specificity, thereby minimizing off-target effects often observed with other progestins nih.gov. For instance, dydrogesterone (B1671002), a prominent this compound derivative, exhibits a high degree of selectivity for the progesterone receptor, binding almost exclusively to it farmaciajournal.com. This selectivity is attributed to its rigid retrostructure, which is well-suited for PR interaction but less so for other steroid hormone receptors farmaciajournal.com.

Impact of Functional Group Modifications on Biological Potency

Modifications to the this compound scaffold significantly alter its biological potency and receptor interaction profile. The most notable example is dydrogesterone, which is 6-dehydrothis compound. The introduction of an additional double bond between C6 and C7 in this compound to form dydrogesterone is a key functional group modification that contributes to its high selectivity and progestogenic potency nih.govfarmaciajournal.comresearchgate.net.

Dydrogesterone is primarily metabolized into 20α-dihydrodydrogesterone (20α-DHD) in the body nih.govwikipedia.org. While 20α-DHD retains progestogenic activity, its potency is significantly reduced compared to dydrogesterone nih.govwikipedia.orgpnas.org. However, similar to its parent compound, 20α-DHD maintains high selectivity, exhibiting no clinically relevant androgenic, glucocorticoid, or mineralocorticoid effects pnas.orgnih.gov. This demonstrates that while the 20α-hydroxylation impacts potency, the core retrostructure's influence on selectivity is largely preserved.

The relative binding affinities of dydrogesterone and its major metabolite to the progesterone receptor compared to progesterone highlight the impact of these structural changes:

CompoundRelative Binding Affinity to PR (Progesterone = 100%)Reference
Progesterone100% researchgate.net
Dydrogesterone~16% wikipedia.org
20α-DihydrodydrogesteroneReduced potency compared to Dydrogesterone wikipedia.orgpnas.org

Note: While dydrogesterone's in vitro binding affinity to PR is lower than progesterone, its in vivo potency is significantly higher due to improved bioavailability and metabolic stability, along with the activity of its metabolites wikipedia.org.

Conformation-Activity Correlations and Rational Drug Design

The unique "bent" conformation of this compound, stemming from its 9β,10α-configuration, is a critical determinant of its biological activity and receptor selectivity wikipedia.orgnih.govfarmaciajournal.comresearchgate.net. This distinct three-dimensional shape allows this compound and its derivatives to interact with the progesterone receptor in a highly selective manner, while minimizing binding to other steroid hormone receptors such as the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) wikipedia.orgnih.govfarmaciajournal.comnih.govnih.govresearchgate.net. This selectivity is a significant advantage in rational drug design, as it reduces the likelihood of off-target side effects nih.govnih.gov.

The rigid conformation of this compound derivatives, such as dydrogesterone, contributes to their almost exclusive binding to the PR farmaciajournal.com. This contrasts with other progestogens, whose flatter molecular structures may result in less selective interactions with various steroid hormone receptors farmaciajournal.com. The hypothesis of induced flexibility in retrosteroids, where conformational changes in the molecule might enable it to better fit the receptor's spatial demands, provides an attractive argument for their potent activity wikipedia.org.

Understanding these conformation-activity correlations is paramount for rational drug design. The measurement of hormone affinity towards receptors serves as a powerful experimental tool, allowing researchers to quantify the influence of specific structural features on agonist and antagonist properties, thereby aiding in "mapping" the spatial requirements of receptors wikipedia.org. This knowledge facilitates the design of novel compounds with enhanced selectivity and potency for the progesterone receptor, contributing to the development of more targeted and effective therapeutic agents wikipedia.org. The potential for predictive design of synthetic hormones or antagonists is realized if conformational mobility is identified as a predisposing factor in receptor binding wikipedia.org.

Advanced Synthetic Methodologies for Retroprogesterone and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform challenging chemical transformations, offering a powerful route to complex steroid intermediates. In the context of retroprogesterone and its derivatives like dydrogesterone (B1671002), biocatalysis is primarily employed to create key chiral building blocks from readily available starting materials such as phytosterols (B1254722). nih.gov

One notable approach involves the use of genetically modified microorganisms to produce crucial C17 side-chain intermediates. nih.gov Researchers have engineered strains of Mycobacterium fortuitum to transform phytosterols into 3-((1R,3aS,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyl-5-oxooctahydro-1H-inden-4-yl) propanoic acid (HIP-IPA). nih.gov This was achieved by knocking out a β-hydroxyacyl-CoA dehydrogenase gene and introducing a sterol aldolase (B8822740) gene. This intermediate is pivotal as it can be chemically converted to (3S,3aS,9aS,9bS)-3-acetyl-3a,6-dimethyl-1,2,3,3a,4,5,8,9,9a,9b-decahydro-7H-cyclopenta[a]naphthalen-7-one, a key precursor for the synthesis of dydrogesterone. nih.gov This chemo-biocatalytic method provides a sustainable alternative to purely chemical routes, which often start from more expensive materials and have lower yields. nih.gov

Another application of biocatalysis is the specific hydroxylation of the retrosteroid core. Strains of the bacterial species Amycolatopsis mediterranei have been utilized for the microbial transformation of 9β,10α-steroids into their 11β-hydroxyl analogues. google.com This enzymatic hydroxylation introduces a functional group at a position that is difficult to access through traditional chemical methods, providing valuable intermediates for creating novel derivatives. google.com The hydroxylation of 9β,10α-retroprogesterone has also been examined using various fungal strains, highlighting the broad interest in biocatalytic approaches for modifying the steroid nucleus. researchgate.net

Table 1: Examples of Chemoenzymatic and Biocatalytic Transformations in Retrosteroid Synthesis

Microorganism/Enzyme SystemStarting MaterialProductKey TransformationReported YieldReference
Mycobacterium fortuitum (genetically modified)PhytosterolsHIP-IPA (Intermediate 2e)Side-chain cleavage and functionalization62% isolated yield nih.gov
Amycolatopsis mediterranei9β,10α-Steroids (General Formula I)11β-hydroxy-9β,10α-steroidsStereoselective C11-hydroxylationNot specified google.com
Rhizopus microsporusProgesterone (B1679170)11α-hydroxyprogesteroneC11-hydroxylationNot specified researchgate.net

Stereoselective Synthesis Strategies and Asymmetric Catalysis

The defining feature of this compound is its 9β,10α stereochemistry, which results in a non-planar structure. wikipedia.org Achieving this specific arrangement requires precise control during synthesis. Asymmetric catalysis, which uses chiral catalysts to favor the formation of one stereoisomer over another, is a cornerstone of modern synthetic chemistry and is applicable to the construction of complex chiral molecules like this compound. numberanalytics.comfrontiersin.org

Total synthesis routes have been developed that establish the correct stereochemistry from acyclic or simpler cyclic precursors. An early total synthesis of 9-methyl-19-nor-9β,10α-steroids utilized a 4,5-secosteroid precursor derived from an enol lactone, demonstrating a foundational strategy for building the retro-steroid core. journals.co.za More recent and efficient methods focus on constructing the A-ring onto a pre-existing B-C-D ring system. One patented process describes the annelation (ring-forming reaction) of a tricyclic intermediate with methyl vinyl ketone (MVK) to yield this compound. google.com However, this specific route was noted to have a very low yield (less than 4%), deeming it suitable for academic interest but not for larger-scale production. google.com

A more advanced and stereocontrolled process has been patented, which avoids the low-yielding MVK annelation. This process involves a multi-step sequence starting from a tricyclic keto-alcohol. google.com Key steps include:

Reaction with acrylonitrile (B1666552) to introduce a cyano group.

Intramolecular cyclization to form the A-ring.

Reaction with methylmagnesium bromide to install the C20 acetyl side chain. google.com

This process demonstrates superior control and efficiency compared to earlier methods. The stereochemical control is often dictated by the inherent thermodynamic or kinetic stability of the intermediates and products under the chosen reaction conditions. For instance, the use of specific catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids such as BF₃·OEt₂ can influence the cyclization outcome.

Table 2: Comparison of Key Cyclization Methods in this compound Synthesis

ParameterMethod 1 (Anellation)Method 2 (Intramolecular Cyclization)Reference
Starting MaterialTricyclic intermediate (V) + Methyl Vinyl KetoneTricyclic keto-alcohol google.com
Key Reagent/CatalystMethyl Vinyl Ketone (MVK)Acrylonitrile, Methylmagnesium Bromide google.comgoogle.com
Cyclization CatalystNot specified, oxidation with Cr(VI)p-Toluenesulfonic acid (PTSA) google.com
Reported Overall Yield< 4% (from intermediate V)68% google.com
Stereochemical ControlKinetic controlThermodynamic control

Process Optimization for Academic and Research Scale Production

For academic and research purposes, the efficiency, accessibility, and reproducibility of a synthetic route are paramount. Early syntheses of this compound, while foundational, were often plagued by low yields, making them impractical for producing sufficient quantities for further study. google.com A key objective in process optimization is to move beyond these "academic interest" syntheses to more robust and higher-yielding protocols.

One of the most significant optimizations involves replacing the direct annelation of a B-C-D ring intermediate with MVK. A 1968 route reported that starting with 2.64 g of the tricyclic intermediate yielded only 124 mg of pure this compound after oxidation and purification, corresponding to a molar yield of less than 4%. google.com This highlights the inefficiency of that particular pathway.

A more recent, optimized process suitable for laboratory-scale production has been developed, focusing on improving each step of the synthesis. google.comgoogle.com This improved process, detailed in patent literature, involves several key reaction condition optimizations:

Step d) Grignard Reaction: The reaction of an intermediate nitrile with methylmagnesium bromide is performed at a tightly controlled low temperature, between -35°C and -25°C, in an inert solvent like tetrahydrofuran (B95107) (THF). This control minimizes side reactions and ensures the clean formation of the C20-ketone after hydrolysis. google.comgoogle.com

Step e) Cyclization and Dehydration: The cyclization step is carried out using acetic anhydride (B1165640) as both a solvent and a reagent, followed by reflux with sodium acetate (B1210297). The reaction times are typically controlled to between 60 and 120 minutes to ensure the completion of the reaction while minimizing byproduct formation. google.com

Purification: For research-scale quantities where high purity is essential, purification is achieved through column chromatography on silica (B1680970) gel. A typical solvent system is a gradient of heptane/ethyl acetate, which allows for the separation of this compound from any remaining intermediates or byproducts. google.comgoogle.com

These optimized conditions allow for a much more practical and reliable synthesis of this compound on a laboratory scale, overcoming the significant yield limitations of earlier methods.

Comparative Pharmacological Analyses of Retroprogesterone and Other Progestogens

Differential Receptor Binding Profiles and Selectivity Paradigms

Retroprogesterone is a stereoisomer of progesterone (B1679170), characterized by a reversed configuration at the 9 and 10 carbon positions. wikipedia.org This structural alteration results in a "bent" molecular shape, which significantly influences its binding affinity and selectivity for steroid hormone receptors compared to natural progesterone and other synthetic progestogens (progestins). wikipedia.orgresearchgate.net The primary marketed derivative of this compound is dydrogesterone (B1671002), which is often used as a representative compound for this class in pharmacological studies. wikipedia.org

The unique three-dimensional structure of this compound derivatives is considered ideal for interaction with the progesterone receptor (PR), while being less suitable for binding to other steroid receptors. wikipedia.org This conformational feature is the basis for the high selectivity of compounds like dydrogesterone. It binds almost exclusively to the PR, exhibiting potent progestogenic activity with negligible agonistic effects at androgen receptors (AR), glucocorticoid receptors (GR), and mineralocorticoid receptors (MR). nih.govwikipedia.orgoup.com In contrast, natural progesterone, while primarily acting on the PR, also possesses weak agonist activity at the AR and GR and functions as an antagonist at the MR. wikipedia.orgmdpi.com

The binding affinity of dydrogesterone for the PR is notably lower than that of progesterone itself, at approximately 16% of progesterone's affinity. wikipedia.org However, due to enhanced oral bioavailability and metabolic stability, its in vivo progestogenic potency on the endometrium is 10 to 20 times higher than that of oral micronized progesterone. wikipedia.org

Systematic in vitro studies have confirmed this selectivity. Dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), demonstrate strong progestogenic effects but have significantly less interaction with other steroid receptors compared to progesterone. nih.gov For instance, the anti-androgenic potential of dydrogesterone and DHD is less pronounced than that of progesterone. nih.gov This high receptor selectivity distinguishes this compound derivatives from many other synthetic progestins, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA) or levonorgestrel (B1675169) (LNG), which can exhibit off-target binding to androgen and glucocorticoid receptors, leading to androgenic or glucocorticoid effects. nih.gov

Table 1: Comparative Receptor Binding Profiles of Progestogens

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
ProgesteroneAgonistWeak Agonist / AntagonistWeak AgonistAntagonist
This compound (Dydrogesterone)Selective AgonistNegligible ActivityNegligible ActivityWeak Antagonist
Medroxyprogesterone Acetate (MPA)AgonistWeak AgonistAgonistWeak Antagonist
Levonorgestrel (LNG)AgonistAgonistNegligible ActivityAntagonist

Methodological Approaches in Retroprogesterone Research

In Vitro Cellular and Biochemical Models

In vitro models are fundamental in dissecting the molecular interactions and cellular responses to retroprogesterone and its derivatives. These controlled experimental systems allow for detailed investigation of specific biological processes.

A key aspect of understanding the action of this compound is characterizing its interaction with steroid hormone receptors. The unique stereochemistry of this compound, with its "bent" molecular configuration, is thought to be ideal for high-affinity binding to the progesterone (B1679170) receptor (PR). wikipedia.org This structural feature also results in lower affinity for other steroid receptors, leading to a more selective progestogenic effect compared to progesterone. wikipedia.org

Receptor Binding Assays are utilized to quantify the affinity of this compound and its derivatives for various receptors. These are typically competitive binding assays where the compound of interest competes with a radiolabeled ligand for binding to the receptor. The results are often expressed as the relative binding affinity (RBA) compared to a reference compound, such as progesterone.

Transactivation Assays are employed to determine the functional consequence of receptor binding. These assays measure the ability of a ligand-bound receptor to activate the transcription of a reporter gene. The results are typically reported as the EC50 value, which is the concentration of the compound that elicits a half-maximal response. For example, the progestogenic activity of dydrogesterone (B1671002) is mediated by its binding to and activation of the progesterone receptor. patsnap.compatsnap.com

CompoundAssay TypeReceptorKey Finding
This compoundReceptor BindingProgesterone Receptor (PR)High binding affinity and increased selectivity for PR compared to other steroid hormone receptors. wikipedia.org
DydrogesteroneReceptor Binding & TransactivationProgesterone Receptor (PR)Acts as a selective progesterone receptor agonist. patsnap.compatsnap.com

To understand the broader impact of this compound on cellular function, researchers employ high-throughput techniques like microarray analysis and RNA-sequencing (RNA-Seq) to profile changes in gene expression. These methods provide a global view of the transcriptional landscape in response to treatment with this compound derivatives.

A study utilizing RNA-sequencing on endometrial biopsies from women who received oral dydrogesterone for luteal phase support did not find significantly differentially expressed genes when compared to micronized vaginal progesterone, suggesting a similar endometrial transcriptomic signature. Proteomics, the large-scale study of proteins, is another powerful tool, although it is less commonly reported in the literature for this compound specifically.

In studies on zebrafish, dydrogesterone has been shown to affect the transcription of genes involved in the gonadotropin-releasing hormone (GnRH) pathway, steroidogenesis, the visual cycle, and circadian rhythm. wikipedia.orgnih.gov

MethodologyModel SystemCompoundKey Findings on Gene Expression
RNA-SequencingHuman Endometrial BiopsiesDydrogesteroneSimilar endometrial transcriptomic signatures compared to micronized vaginal progesterone.
Real-time quantitative PCRZebrafish (Danio rerio)DydrogesteroneAltered transcription of genes in the GnRH and steroidogenesis pathways. nih.gov Enhanced transcription of certain genes in the circadian rhythm network (e.g., clocka, arntl2) and decreased transcription of others (e.g., cry5, per1b). wikipedia.org

The effects of this compound derivatives on fundamental cellular processes such as proliferation, apoptosis (programmed cell death), and migration are investigated using a variety of in vitro assays.

Cell Proliferation Assays , such as the MTT assay, are used to measure the effect of a compound on cell viability and growth. For instance, studies have explored the impact of dydrogesterone on the proliferation of breast cancer cell lines. In estrogen receptor-positive (ER+) breast cancer cells, co-incubation of 17 beta-estradiol with dydrogesterone was found to prevent the proliferative effect of estrogen and induce a significant increase in cell death.

Apoptosis Assays detect the induction of programmed cell death. Methods include TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assays and flow cytometry-based assays that measure markers of apoptosis like annexin V staining.

Migration Assays , such as the scratch-wound assay, are used to assess the effect of a compound on the ability of cells to move. Progesterone and its metabolites have been shown to promote the migration of human glioblastoma cells, and these effects can be blocked by a progesterone receptor antagonist. nih.gov

Assay TypeCell LineCompoundObserved Effect
Proliferation AssayER+ Breast Cancer CellsDydrogesterone (with 17 beta-estradiol)Prevented estrogen-induced proliferation and increased cell death.
Migration AssayHuman Glioblastoma Cells (U251 and LN229)5α-dihydroprogesterone (a progesterone metabolite)Promoted cell migration. nih.gov

In Vivo Animal Models for Mechanistic and Physiological Studies

In vivo animal models are indispensable for understanding the complex physiological and systemic effects of this compound and its derivatives in a living organism.

Animal models, particularly in mice, are used to study the effects of this compound derivatives on the reproductive system. These studies can assess outcomes such as fertility, the ability to establish and maintain pregnancy, and the health of the offspring.

In one study, pregnant mice were treated with dydrogesterone at doses comparable to those used in assisted reproductive technology patients. The results showed that dydrogesterone administration did not interfere with placental and fetal development, fetal-maternal circulation, or fetal survival. patsnap.com The offspring of dydrogesterone-exposed mice grew normally and were fertile. patsnap.com However, an altered spermiogram was noted in the male progeny, and dydrogesterone shifted the sex ratio in favor of female offspring. patsnap.com

Animal ModelCompoundReproductive Parameter InvestigatedKey Findings
Pregnant MiceDydrogesteroneEmbryo implantation, placental and fetal growth, fetal survival, offspring fertilityNo interference with placental and fetal development or survival. patsnap.com Offspring were fertile, but male progeny had an altered spermiogram and the sex ratio was shifted towards females. patsnap.com

The immunomodulatory properties of this compound derivatives are crucial for their role in pregnancy maintenance. Animal models are used to investigate these effects in vivo.

Studies in mice have shown that dydrogesterone can abrogate stress-triggered increases in abortion rates. selleckchem.com This protective effect is associated with a modulation of the maternal immune response. Dydrogesterone treatment was found to restore the percentage of CD8+ cells in the uterus to control levels and significantly lower the number of TNF-α-producing uterine cells. selleckchem.com Furthermore, dydrogesterone led to a significant increase in the percentage of pregnancy-protective IL-4-producing uterine cells. selleckchem.com These findings suggest that dydrogesterone promotes a favorable immune environment for pregnancy by shifting the balance from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) cytokine profile.

Animal ModelCompoundImmunological Parameter InvestigatedKey Findings
Stressed Pregnant MiceDydrogesteroneAbortion rate, uterine immune cell populations (CD8+, TNF-α+, IL-4+)Abrogated the increase in abortion rate. selleckchem.com Restored CD8+ cell percentages, decreased TNF-α-producing cells, and increased IL-4-producing cells in the uterus. selleckchem.com

Oncology Xenograft and Genetically Engineered Models

A comprehensive review of published scientific literature reveals a lack of specific studies utilizing oncology xenograft or genetically engineered models for the investigation of this compound. While these models are widely used in cancer research for other progestins, specific data detailing their application to this compound's role in oncology is not currently available in cited research.

Advanced Analytical Techniques for Metabolite Identification and Quantification

The analysis of this compound metabolism has utilized established analytical chemistry techniques to identify and characterize its biotransformation products. Research into the metabolism of this compound has employed methods that provide both separation and structural elucidation of metabolites.

Detailed Research Findings

In comparative studies investigating the metabolism of this compound, researchers utilized the microsomal fraction from rat testes as the enzyme preparation. These investigations found that the metabolic pathway of this compound differs significantly from that of progesterone. A key finding was the identification of 16α-Hydroxy-retroprogesterone as the primary metabolite of this compound.

The identification of this metabolite was accomplished through the application of a combined analytical approach:

Gas-Liquid Chromatography (GLC): This technique was used to separate the metabolites present in the sample based on their volatility and interaction with the stationary phase of the chromatography column.

Mass Spectrometry (MS): Following separation by GLC, mass spectrometry was used to identify the chemical structure of the primary metabolite. By analyzing the mass-to-charge ratio of the ionized metabolite and its fragmentation patterns, researchers definitively identified it as 16α-Hydroxy-retroprogesterone.

This research concluded that C21-retro-steroids like this compound are not substrates for the 17α-hydroxylase and the C17-C20-desmolase enzymes from mammalian sources, explaining why corresponding reaction products seen with progesterone metabolism were not observed.

The table below summarizes the key analytical techniques and findings in the identification of this compound metabolites.

Interactive Data Table: Analytical Methods in this compound Metabolite Identification
Analytical Technique Compound Analyzed Key Finding / Application
Gas-Liquid Chromatography (GLC) This compound Metabolites Separation of metabolites for identification.

Emerging Research Frontiers and Future Directions for Retroprogesterone

Elucidation of Novel Signaling Pathways and Interactomes

Retroprogesterone exerts its biological effects primarily through its interaction with the progesterone (B1679170) receptor (PR), a member of the nuclear receptor superfamily. ebi.ac.uk The unique 9β,10α-configuration of this compound results in a molecular geometry that is highly favorable for binding to the PR, leading to enhanced selectivity compared to other steroid hormone receptors. wikipedia.org The elucidation of the precise signaling pathways and the network of interacting proteins (interactome) that are engaged by this compound-activated PR is a key area of ongoing research.

Progesterone and its analogues are known to signal through two main pathways: a classical genomic pathway and a non-classical, rapid signaling pathway. nih.gov In the classical pathway, ligand-bound PR forms a dimer and translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. researchgate.net Non-classical signaling, on the other hand, is initiated at the cell membrane and involves the rapid activation of various kinase cascades, such as the Src/Ras/Raf/MAPK and PKA/PKC pathways. nih.govresearchgate.net These kinase cascades can, in turn, phosphorylate and modulate the activity of PR and other transcription factors. nih.gov

The specific interactome of the this compound-bound PR is an area of active investigation. It is known that the two main isoforms of the progesterone receptor, PR-A and PR-B, can recruit different sets of co-activators and co-repressors, leading to differential gene regulation. nih.gov Furthermore, PR can influence gene expression without directly binding to DNA through a "tethering" mechanism, where it interacts with other DNA-bound transcription factors like Sp1. nih.govguidetopharmacology.org Future research will likely focus on identifying the specific proteins that interact with the this compound-liganded PR isoforms to better understand its unique biological effects. A deeper understanding of these interactions could pave the way for designing even more specific modulators of PR activity.

Investigation of Epigenetic Modulation and Gene Regulation

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. wikipedia.org The expression of the progesterone receptor gene itself is known to be under epigenetic control, with changes in methylation patterns observed during development and in response to hormonal cues. nih.gov A significant frontier in this compound research is to understand how this compound, through its interaction with PR, may induce epigenetic changes that lead to long-term alterations in gene expression.

While direct studies on this compound-induced epigenetic modifications are still emerging, the established role of PR in gene regulation provides a strong foundation for this research. The two PR isoforms, PR-A and PR-B, have been shown to regulate distinct sets of genes, highlighting the complexity of progesterone signaling. nih.gov It is plausible that the selective activation of PR by this compound could lead to a unique pattern of gene expression, which may be, in part, mediated by epigenetic mechanisms. Future studies employing techniques like chromatin immunoprecipitation sequencing (ChIP-seq) and bisulfite sequencing could map the genomic binding sites of this compound-activated PR and the resulting changes in the epigenetic landscape. This would provide valuable insights into the specific genes and pathways regulated by this compound and could uncover novel therapeutic targets.

Development of Advanced Analogues with Targeted Selectivity and Efficacy

A key advantage of this compound and its derivatives is their high selectivity for the progesterone receptor, which minimizes off-target effects. wikipedia.org This has spurred the development of advanced analogues with even more refined properties. The goal is to create compounds with enhanced tissue-specific actions and improved therapeutic profiles.

Several this compound analogues have been synthesized and studied, each with unique characteristics. Dydrogesterone (B1671002), a 6-dehydro derivative, is a well-known example that is noted for its potent progestogenic activity and favorable oral bioavailability. nih.gov Other derivatives include trengestone and Ro 6-3129. wikipedia.org Research into novel analogues continues, with a focus on modifying the this compound scaffold to fine-tune its interaction with the PR. For instance, the introduction of a fluorine atom at the C-6 position in the this compound structure, as seen in the experimental compound DU 41165, has been shown to result in very high binding affinity for the PR. nih.gov Furthermore, patents have been filed for novel C11-modified retrosteroids with the aim of achieving improved selectivity, for example, for uterine tissue over breast tissue. google.com

AnalogueStructural ModificationKey PropertyReference
Dydrogesterone6-dehydrothis compoundPotent progestogenic activity, orally active nih.gov
Trengestone1,6-didehydro-6-chlorothis compoundMarketed progestin wikipedia.org
Ro 6-3129Never-marketed progestinResearch compound wikipedia.org
DU 411656-fluoro-16-methylene-17α-acetoxy-δ6-retroprogesteroneExtremely high binding affinity for PR wikipedia.orgnih.gov
C11-modified retrosteroidsSubstituents at the 11β positionPotential for improved tissue selectivity google.com

The development of these advanced analogues holds promise for more targeted therapies for a range of conditions, from gynecological disorders to hormone-dependent cancers.

Exploration of Roles in Uncharted Physiological Systems

While the primary actions of progestins are associated with the reproductive system, emerging research is uncovering their influence on other physiological systems. The unique properties of this compound and its derivatives make them particularly interesting candidates for exploring these uncharted territories, most notably the nervous and immune systems.

Nervous System: There is growing interest in the neuroprotective and anti-inflammatory effects of progestins in the brain. bioscientifica.com Research is exploring the potential of these compounds, including this compound derivatives, as therapeutic agents for neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. google.comnih.gov The selective action of this compound analogues on progesterone receptors in the central nervous system could offer a more targeted approach to modulating neural function and promoting repair.

Immune System: The immune system is another frontier where this compound's influence is being actively investigated. Progesterone plays a critical role in modulating the maternal immune response during pregnancy to prevent rejection of the fetus. mdpi.com The this compound derivative, dydrogesterone, has been shown to abrogate stress-triggered abortion in animal models by inducing a Th2-biased local immune response, which is protective in pregnancy. researchgate.net This immunomodulatory effect, which involves the suppression of pro-inflammatory cytokines, suggests that this compound analogues could have therapeutic potential in immune-related disorders beyond pregnancy. researchgate.netfrontiersin.org

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic, systems-level understanding of the biological effects of this compound. mdpi.comfrontiersin.org By integrating these different layers of biological information, researchers can move beyond a single-target, single-pathway view to a more comprehensive model of how this compound acts within a cell or organism. nih.govnih.gov

A systems biology approach can be used to construct detailed molecular maps of the pathways modulated by this compound. For instance, combining transcriptomic data (measuring changes in gene expression) with proteomic data (measuring changes in protein levels) can reveal how this compound's initial interaction with its receptor translates into functional changes within the cell. frontiersin.org One study has already utilized a systems biology approach, integrating interactomics and protein network data, to predict the efficacy of dydrogesterone in improving in vitro fertilization implantation. tandfonline.com

Furthermore, genome-wide profiling of progesterone receptor binding sites using techniques like ChIP-seq can identify the direct gene targets of this compound. nih.gov When combined with expression data, this can provide a powerful tool for understanding the gene regulatory networks controlled by this compound. While comprehensive multi-omics studies specifically focused on this compound are still in their early stages, the framework for such investigations is well-established and promises to yield significant insights into its mechanisms of action and potential therapeutic applications.

Q & A

Q. What are the primary biochemical pathways and receptor targets through which Retroprogesterone exerts its pharmacological effects?

this compound acts as a selective progesterone receptor modulator, with studies demonstrating its affinity for nuclear progesterone receptors (nPRs) and membrane-associated progesterone receptors (mPRs) . Methodological approaches include in vitro receptor-binding assays (e.g., competitive radioligand binding) and transcriptomic analysis of downstream gene regulation (e.g., using RT-qPCR or RNA sequencing). For reproducibility, adhere to NIH guidelines for reporting receptor-binding kinetics and cellular response thresholds .

Q. What standardized in vitro and in vivo assays are used to assess this compound’s efficacy and safety in preclinical studies?

Common assays include:

  • Uterine contractility models : Measuring progesterone antagonism in isolated tissue preparations .
  • Ovulation inhibition assays : Rodent models to quantify dose-dependent suppression of gonadotropin release .
  • Toxicokinetic profiling : HPLC-MS/MS for plasma concentration monitoring and metabolite identification . Ensure compliance with ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .

Q. How do pharmacokinetic properties of this compound vary across species, and what implications does this have for translational research?

this compound exhibits species-specific metabolic pathways due to cytochrome P450 (CYP) isoform variability. For example, murine models show faster hepatic clearance compared to primates. Researchers should use cross-species comparative studies with LC-MS/MS validation and physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in clinical trial data on this compound’s efficacy in heterogeneous populations?

Contradictions often arise from inadequate stratification by variables such as body mass index (BMI), estrogen levels, or genetic polymorphisms in progesterone receptors. Advanced methodologies include:

  • Post hoc subgroup analysis with multivariate regression to adjust for confounders.
  • Pharmacogenomic studies : GWAS to identify SNPs linked to differential drug response .
  • Dose-ranging trials : Adaptive Bayesian designs to optimize dosing for subpopulations .

Q. What experimental strategies mitigate bias in retrospective studies evaluating this compound’s long-term outcomes (e.g., endometrial safety)?

Key approaches:

  • Propensity score matching to balance baseline characteristics between treatment and control groups.
  • Sensitivity analyses to assess unmeasured confounding (e.g., E-value calculations).
  • Independent adjudication committees for endpoint verification to reduce observer bias .

Q. How can in silico modeling improve the prediction of this compound’s off-target effects and drug-drug interactions?

Computational methods include:

  • Molecular docking simulations to screen for interactions with non-target receptors (e.g., glucocorticoid or androgen receptors).
  • Quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity.
  • Network pharmacology analysis to map multi-target synergies or antagonisms . Validate predictions with high-throughput screening (HTS) platforms and orthogonal assays .

Q. What methodological gaps exist in current guidelines for assessing this compound’s impact on reproductive tissue remodeling?

Limitations include:

  • Overreliance on histopathological endpoints (e.g., endometrial thickness) without molecular biomarkers (e.g., MMP-9 expression).
  • Lack of standardized ex vivo organoid models to mimic tissue-specific responses. Solutions: Integrate single-cell RNA sequencing (scRNA-seq) to map cellular heterogeneity and CRISPR-Cas9 editing for pathway validation .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies with non-linear kinetics?

Use:

  • Mixed-effects models to account for intra-subject variability.
  • Hill equation curve fitting for sigmoidal dose-response patterns.
  • Bootstrapping to estimate confidence intervals for EC₅₀ values . Report raw data and analysis code in repositories like Zenodo to enhance reproducibility .

Q. How should researchers address batch effects in multi-center studies measuring this compound’s serum concentrations?

Implement:

  • Harmonized SOPs for sample collection and storage.
  • ComBat or SVA algorithms for batch correction in metabolomic datasets.
  • Inter-laboratory calibration using reference standards .

Q. What steps ensure methodological rigor in meta-analyses of this compound’s comparative effectiveness against other progestogens?

Follow PRISMA guidelines and:

  • Use random-effects models to accommodate heterogeneity.
  • Conduct cumulative meta-analysis to identify temporal trends.
  • Apply GRADE criteria to evaluate evidence quality and bias risk .

Ethical and Reporting Standards

Q. What ethical considerations are critical when designing studies involving this compound in vulnerable populations (e.g., adolescents or postpartum women)?

Key requirements:

  • Informed consent protocols tailored to literacy and cultural contexts.
  • Data anonymization for sensitive health records.
  • Independent ethics review for studies with off-label use .

Q. How can researchers enhance transparency in reporting negative or inconclusive findings from this compound trials?

Adopt:

  • Registered protocols on platforms like ClinicalTrials.gov .
  • Blinded outcome adjudication to minimize reporting bias.
  • FAIR data principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retroprogesterone
Reactant of Route 2
Retroprogesterone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.